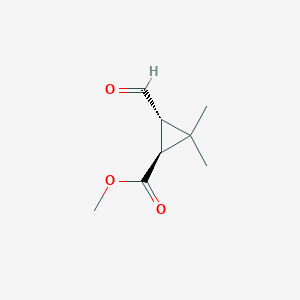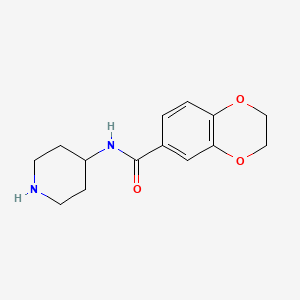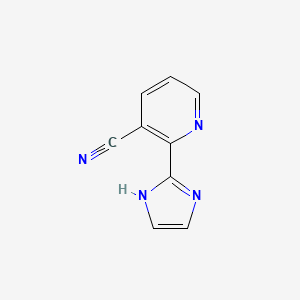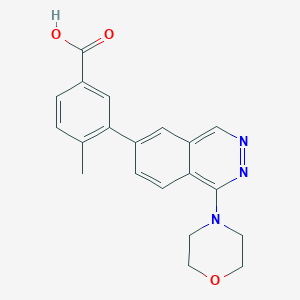![molecular formula C22H26N2O4 B8527867 3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8527867.png)
3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Méthodes De Préparation
The synthesis of 3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid involves multiple stepsCommon synthetic routes include cyclization reactions, hydrogenation, and amination . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar compounds include other piperidine derivatives such as piperine, evodiamine, and matrine. These compounds share the piperidine ring structure but differ in their functional groups and overall structure. The uniqueness of 3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-13-4-6-16(24-10-8-17(25)9-11-24)12-19(13)21(26)23-20-14(2)5-7-18(15(20)3)22(27)28/h4-7,12,17,25H,8-11H2,1-3H3,(H,23,26)(H,27,28) |
Clé InChI |
QKXHVYYKUKYHAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2CCC(CC2)O)C(=O)NC3=C(C=CC(=C3C)C(=O)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
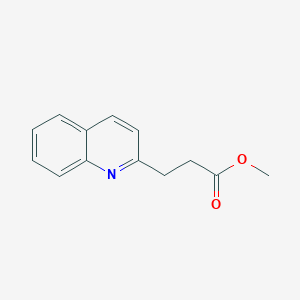
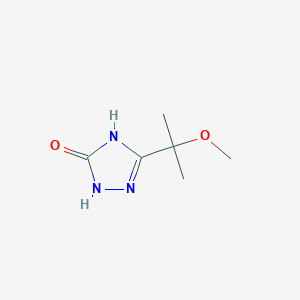
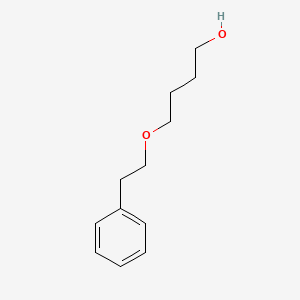
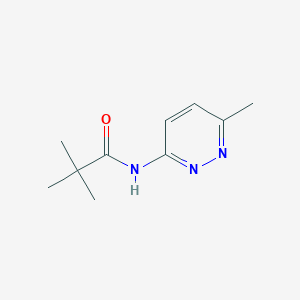
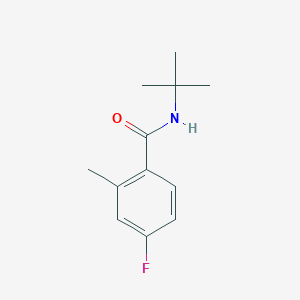
![(R)-2-[3-(2-aminopropyl)-1H-indol-7-yloxy]-N,N-diethyl-acetamide](/img/structure/B8527817.png)
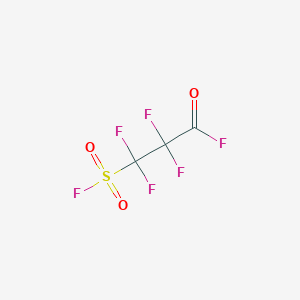
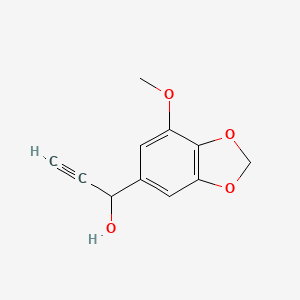
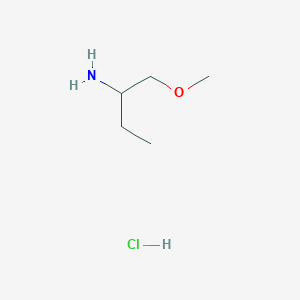
![[(3,5-Dimethylphenyl)thio]acetic acid](/img/structure/B8527870.png)
